molecular formula C6H4N2O4S B1314193 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid CAS No. 64987-06-0

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Cat. No. B1314193
CAS RN: 64987-06-0
M. Wt: 200.17 g/mol
InChI Key: JPJMIBGVCGNFQD-UHFFFAOYSA-N
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Description

“2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid” is a chemical compound with the CAS Number: 75890-68-5 . It has a molecular weight of 186.19 and its linear formula is C6H6N2O3S .


Molecular Structure Analysis

The InChI code for “2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid” is 1S/C6H7N2O3S/c9-3-7-6-8-4 (2-12-6)1-5 (10)11/h2-3,12H,1H2, (H,10,11) (H,7,8,9) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Structural Characterization and Biological Effects

  • Structural Characterization : 2-amino-2-oxoacetic acid, a related compound to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, has been structurally characterized through various techniques like X-ray powder diffraction, FT-IR, NMR, and thermal analysis. This characterization is crucial for understanding the compound's medicinal properties as an antitumor and antidiabetic agent (Delgado et al., 2019).

Synthesis and Medicinal Chemistry

  • Novel Compound Synthesis : A study detailed the preparation of unique substituted carboxamides using a bifunctional formyl-acid, which may involve structures similar to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid. This synthesis approach is significant in the development of new pharmaceutical compounds (Ghandi, Zarezadeh, & Taheri, 2010).
  • Cyclization of Acylamino Acetamides : Another research focused on the cyclization of acylamino acetamides to produce 5-formamidothiazole-4-carboxamides, which are closely related to the chemical structure of interest. These derivatives have potential applications in medicinal chemistry (Tamura, Miyamoto, Shimooka, & Masui, 1971).

Magnetic Properties and Supramolecular Chemistry

  • Crystal and Magnetic Property Analysis : The study of crystals based on similar oxoacetic acid derivatives has provided insights into the relationship between magnetic properties and crystal stacking structures or supramolecular interactions. This research is pivotal for understandingthe material properties of related compounds (Shen, Zhang, & Yong, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4S/c9-2-7-6-8-3(1-13-6)4(10)5(11)12/h1-2H,(H,11,12)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMIBGVCGNFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC=O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519250
Record name (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

CAS RN

64987-06-0
Record name 2-(Formylamino)-α-oxo-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.425
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylate, (281 g.) in water (1100 ml.) was added an 1 N sodium hydroxide aqueous solution (2.23 l.) under stirring and ice-cooling, and then the mixture was stirred for 5 minutes at 10° to 15° C. After the reaction mixture was filtered, the filtrate was adjusted to pH 1 with concentrated hydrochloric acid with stirring. The precipitates were collected by filtration, washed with water and then dried to give 2-(2-formylaminothiazol-4-yl)glyoxylic acid, which can be represented as 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylic acid, (234 g.), mp 133° to 136° C. (dec.).
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Synthesis routes and methods II

Procedure details

In 200 ml of water is suspended 23 g of 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester, and 125 ml of a 2N aqueous sodium hydroxide solution was added thereto dropwise with water-cooling over a period of 30 minutes, after which the resulting mixture was stirred at room temperature for 1 hour. After completion of the reaction, the thus obtained reaction mixture was adjusted to pH 2.5 with 6N hydrochloric acid. The deposited crystals were collected by filtration, washed successively with water and acetone, and then dried to obtain 16.2 g (81.6% yield) of 2-(2-formylaminothiazol-4-yl)glyoxylic acid having a melting point of above 210° C.
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2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
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2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
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2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
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2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
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2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
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2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Citations

For This Compound
1
Citations
稲本美子, 千葉敏行, 坂根和夫, 上村利明… - YAKUGAKU …, 1990 - jstage.jst.go.jp
Various 7β-[2-(2-aminothiazol-4-yl)-2-substituted acetamido]-3-vinyl-3-cephem-4-carboxylic acid derivatives (Ia-e, IIa-g) were synthesized in order to find a new orally active …
Number of citations: 1 www.jstage.jst.go.jp

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